molecular formula C16H16ClN3O3S B11340102 N-(5-Chloro-2-hydroxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide

N-(5-Chloro-2-hydroxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide

Cat. No.: B11340102
M. Wt: 365.8 g/mol
InChI Key: YZZSFBULKQZHLT-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloro-substituted hydroxyphenyl group and a hexahydroquinazolinyl sulfanyl acetamide moiety, making it a unique molecule for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-hydroxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Hexahydroquinazolinone Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and aldehydes.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiols or disulfides.

    Attachment of the Chloro-Hydroxyphenyl Group: This step involves the coupling of the chloro-hydroxyphenyl moiety to the hexahydroquinazolinone core, typically through an amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

Medically, N-(5-Chloro-2-hydroxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloro-hydroxyphenyl group might facilitate binding through hydrogen bonding and hydrophobic interactions, while the hexahydroquinazolinone core could interact with active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide
  • N-(5-Bromo-2-hydroxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide

Uniqueness

N-(5-Chloro-2-hydroxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro-hydroxyphenyl group with the hexahydroquinazolinone core provides a distinct structural framework that can be exploited for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16ClN3O3S/c17-9-5-6-13(21)12(7-9)18-14(22)8-24-16-19-11-4-2-1-3-10(11)15(23)20-16/h5-7,21H,1-4,8H2,(H,18,22)(H,19,20,23)

InChI Key

YZZSFBULKQZHLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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